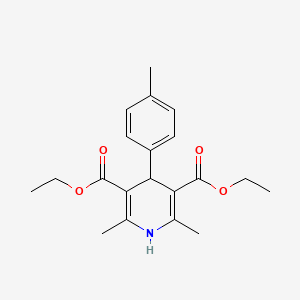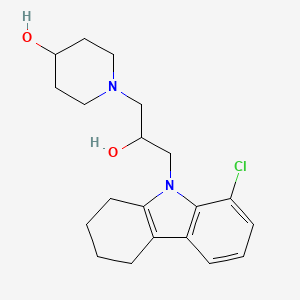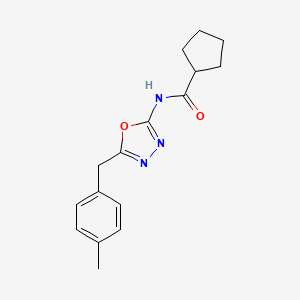
(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile is a useful research compound. Its molecular formula is C15H9Cl2N and its molecular weight is 274.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallography
(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile and its derivatives have been studied for their molecular structure and crystallography. The central double bond in these compounds is trans-configured, and the dihedral angles between planar fragments of the molecules are notably specific. For example, in one study, the angle was recorded as 44.53(4)°, indicating a precise molecular orientation. These molecules exhibit stable crystal packing, often stabilized by C-H⋯O and C-H⋯Cl contacts, highlighting their potential in structural and materials science research (Yathirajan et al., 2007).
Polymer Science
In polymer science, this compound has been explored for creating homo- and co-polymers. A specific monomer, 2,4-dichlorophenyl methacrylate, was synthesized and used to prepare polymers with unique properties. These polymers have been characterized for their molecular weights, polydispersity, and thermal properties. Notably, some of these polymers displayed antimicrobial properties and showed the capability to adsorb metal ions from solutions, indicating their utility in environmental and biomedical applications (Pravin M. Patel et al., 2004).
Spectroscopic Analysis and Molecular Properties
Spectroscopic analysis of this compound derivatives has provided insights into their molecular properties. Studies involving FT-IR, NBO, HOMO, LUMO, and MEP analyses have been conducted to understand the structure, vibrational frequencies, and electronic properties of these compounds. Such studies have revealed the stability of the molecules arising from hyper-conjugative interactions and charge delocalization. The detailed understanding of the molecular structure is essential in designing materials with specific electronic and optical properties (Sheena Mary et al., 2015).
Cytotoxicity and Antimicrobial Activity
Various derivatives of this compound have been studied for their cytotoxicity against different cancer cell lines, highlighting their potential as anticancer agents. The importance of the cyanide moiety in these compounds has been emphasized for their cytotoxicity. Some derivatives have shown broad-spectrum cytotoxicity, and specific compounds have been identified as lead compounds for the development of novel anticancer drugs (Mark Tarleton et al., 2012).
Mechanism of Action
The mechanism of action of “(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile” is not specified in the information I found. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used.
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-14-7-6-12(15(17)9-14)8-13(10-18)11-4-2-1-3-5-11/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHRQRSPYKVJB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)
![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)
![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)

![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)

![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)
![ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2521792.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)
![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)

